REACTION_CXSMILES
|
[H-].[Na+].[C:3]([C:5]1[CH:6]=[CH:7][C:8]2[O:13][C:12]([CH3:15])([CH3:14])[C@@H:11](O)[C@H:10]([N:17]3[CH2:22][CH2:21][CH2:20][CH2:19][C:18]3=[O:23])[C:9]=2[CH:24]=1)#[N:4]>O1CCCC1>[C:3]([C:5]1[CH:6]=[CH:7][C:8]2[O:13][C:12]([CH3:15])([CH3:14])[CH:11]=[C:10]([N:17]3[CH2:22][CH2:21][CH2:20][CH2:19][C:18]3=[O:23])[C:9]=2[CH:24]=1)#[N:4] |f:0.1|
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
trans-6-cyano-3,4-dihydro-2,2-dimethyl-4-(2-oxo-1-piperidinyl)-2H-1-benzopyran-3-ol
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC2=C([C@H]([C@@H](C(O2)(C)C)O)N2C(CCCC2)=O)C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 48 hours
|
Duration
|
48 h
|
Type
|
WASH
|
Details
|
Work up as in Example 1, followed by chromatography (chromatotron--2 mm Silica gel HF254 --elution with ethyl acetate at 6 ml/min)
|
Type
|
CUSTOM
|
Details
|
gave one fraction (312 mg) which
|
Type
|
CUSTOM
|
Details
|
on recrystallisation from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC2=C(C(=CC(O2)(C)C)N2C(CCCC2)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 mg | |
YIELD: CALCULATEDPERCENTYIELD | 4.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |